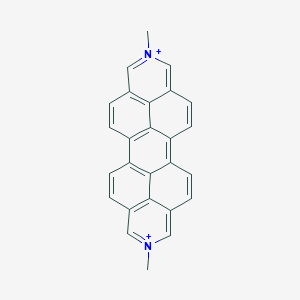
Dimethyldiazaperopyrenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyldiazaperopyrenium (DDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DDP is a polycyclic aromatic compound that consists of a nitrogen-containing heterocyclic ring and a pyrene moiety.
作用机制
The mechanism of action of Dimethyldiazaperopyrenium is not fully understood, but it is believed to involve the intercalation of Dimethyldiazaperopyrenium into DNA, leading to the inhibition of DNA replication and transcription. Dimethyldiazaperopyrenium has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
Dimethyldiazaperopyrenium has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and transcription, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Dimethyldiazaperopyrenium has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
Dimethyldiazaperopyrenium has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to intercalate into DNA, and its potential as a lead compound for the development of new drugs. However, Dimethyldiazaperopyrenium also has some limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.
未来方向
There are several future directions for the research on Dimethyldiazaperopyrenium, including the development of new synthetic methods for Dimethyldiazaperopyrenium and its analogs, the investigation of the structure-activity relationship of Dimethyldiazaperopyrenium and its derivatives, the exploration of the potential applications of Dimethyldiazaperopyrenium in other fields, such as materials science and environmental chemistry, and the development of new drugs based on Dimethyldiazaperopyrenium for the treatment of cancer and other diseases.
Conclusion
In conclusion, Dimethyldiazaperopyrenium is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dimethyldiazaperopyrenium have been discussed in this paper. Further research on Dimethyldiazaperopyrenium and its derivatives is needed to fully understand their potential applications and limitations.
合成方法
Dimethyldiazaperopyrenium can be synthesized using various methods, including the reaction of pyrene with diazaperopyrene or the reaction of pyrene with N-methyl-diazaperopyrene. The most commonly used method for the synthesis of Dimethyldiazaperopyrenium involves the reaction of pyrene with N-methyl-diazaperopyrene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields Dimethyldiazaperopyrenium as a yellow crystalline solid with a melting point of 241-243°C.
科学研究应用
Dimethyldiazaperopyrenium has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, Dimethyldiazaperopyrenium has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, Dimethyldiazaperopyrenium has been used as a lead compound for the development of new drugs targeting cancer and other diseases. In biochemistry, Dimethyldiazaperopyrenium has been used as a tool to study the interaction between DNA and various proteins.
属性
CAS 编号 |
118891-85-3 |
|---|---|
产品名称 |
Dimethyldiazaperopyrenium |
分子式 |
C26H18N2+2 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene |
InChI |
InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2 |
InChI 键 |
PTLVVXTVVBIZIR-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
规范 SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
其他 CAS 编号 |
118891-85-3 |
同义词 |
dimethyldiazaperopyrenium dimethyldiazaperopyrenium dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



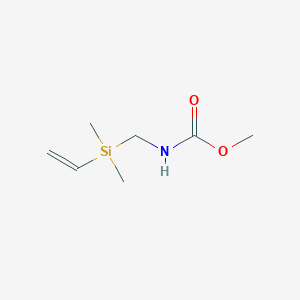

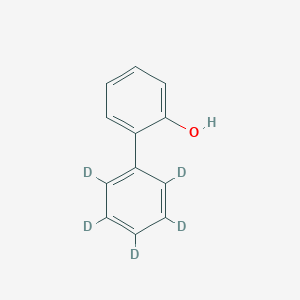
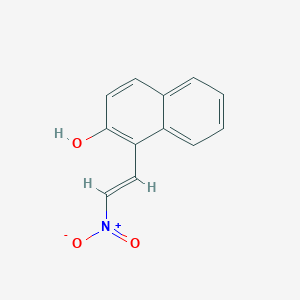
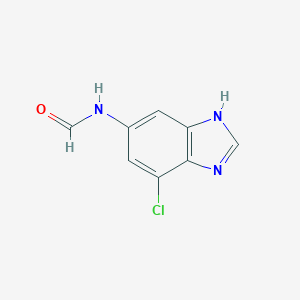
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)


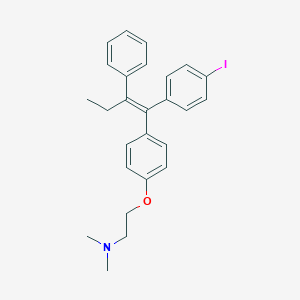
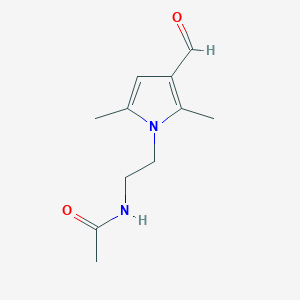
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
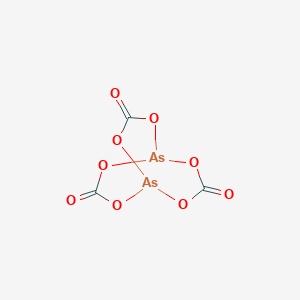
![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)